Indothiazinone

Description

Properties

Molecular Formula |

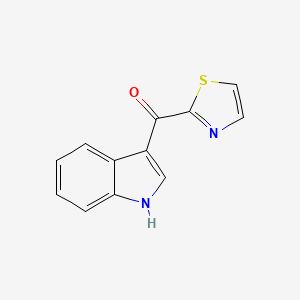

C12H8N2OS |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

1H-indol-3-yl(1,3-thiazol-2-yl)methanone |

InChI |

InChI=1S/C12H8N2OS/c15-11(12-13-5-6-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H |

InChI Key |

DFYPIVYFSGGXGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC=CS3 |

Origin of Product |

United States |

Preparation Methods

Direct 3-Acylation of Indole with Thiazolyl Ketones

A key method for synthesizing this compound involves the direct and selective acylation of indole at the 3-position using thiazolyl ketone derivatives in the presence of Lewis acids. This approach was first disclosed in 2015 and represents a straightforward route to access the 3-acylindole framework characteristic of this compound and its derivatives.

- Reaction conditions: Indole is reacted with 1,3-thiazol-2-yl ketone derivatives under Lewis acid catalysis, which facilitates electrophilic substitution at the indole C3 position.

- Advantages: High regioselectivity, mild reaction conditions, and the ability to prepare N-substituted this compound derivatives.

- Yields: Moderate to good yields reported, typically in the range of 40-80% depending on substituents and reaction parameters.

This method allows for structural diversification by varying the thiazole substituents or indole N-substitution, enabling the synthesis of analogs for biological testing.

Cycloaddition of Nitrosoarenes with Alkynones

Another innovative synthetic route involves the cycloaddition reaction between nitrosoarenes and conjugated aromatic alkynones to form 3-aroylindoles, including this compound derivatives.

- Mechanism: The reaction proceeds via a [3+2] cycloaddition where the nitrosoarene acts as a 1,3-dipole and the alkynone as a dipolarophile, followed by annulation to form the indole ring.

- Reaction conditions: Typically carried out in toluene or 1,4-dioxane at 80°C under inert atmosphere.

- Stoichiometry: Equimolar amounts of nitrosoarene and alkynone are used.

- Functional group tolerance: The method tolerates a variety of electron-withdrawing and electron-donating groups on both partners.

- Yields: Reported yields range from 15% to 84%, depending on the substrates and conditions.

This approach provides access to N-hydroxyindoles and related compounds, which can be further functionalized. It has been applied to synthesize this compound-related compounds with promising antibiotic properties.

Biosynthetic Isolation and Characterization

This compound was originally isolated from cultures of a novel myxobacterial strain (strain 706) obtained from compost. The natural product was identified alongside other indole derivatives via MS and NMR analyses.

- Source: Myxobacteria, a rich source of bioactive secondary metabolites.

- Isolation: Culture broth extraction followed by chromatographic purification.

- Significance: Natural this compound exhibits weak antimicrobial activity against yeasts and filamentous fungi, prompting synthetic efforts to produce analogs.

Experimental Details and Reaction Conditions

Representative Procedure for Cycloaddition Synthesis

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Combine nitrosoarene (1 mmol) and alkynone (1 mmol) in 10-15 mL toluene or dioxane | Inert atmosphere (nitrogen) |

| 2 | Heat mixture at 80°C until complete conversion (monitored by TLC) | Reaction time varies (5-8 hours typical) |

| 3 | Isolate product by filtration or column chromatography | Products include 3-aroylindoles and N-hydroxyindoles |

| 4 | Optional recrystallization or chromatographic purification | Yields 15-84% depending on substrates |

This procedure highlights the atom-economical and versatile nature of the cycloaddition method for this compound synthesis.

Direct 3-Acylation Procedure

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Indole + 1,3-thiazol-2-yl ketone + Lewis acid catalyst | Lewis acids such as AlCl3 or BF3·OEt2 commonly used |

| 2 | Stir at ambient or mild heating conditions | Reaction time varies, typically several hours |

| 3 | Work-up involves aqueous quenching and extraction | Purification via chromatography |

| 4 | Obtain this compound and derivatives | Yields depend on catalyst and substrate purity |

This method is notable for its selectivity and functional group compatibility.

Functionalization and Derivatization

The this compound scaffold can be further modified via:

- Reduction of N-hydroxy groups: Attempts to reduce N–OH to N–H groups using nitrosobenzene, azobenzene, or Hantzsch ester were largely unsuccessful, but other selective reductions have been reported.

- Alkylation and Michael additions: Provide access to N-alkylated derivatives and ring-closed products.

- Rearrangements: Heating certain intermediates can induce rearrangements yielding novel indole derivatives.

- Cycloaddition for indolocarbazoles: Starting from this compound precursors, further cycloaddition reactions can yield biologically relevant indolocarbazole compounds with anticancer potential.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct 3-Acylation | Indole, 1,3-thiazol-2-yl ketone, Lewis acid | Ambient to mild heat | 40-80 | Regioselective, versatile | Requires Lewis acid catalyst |

| Cycloaddition (Nitrosoarene + Alkynone) | Nitrosoarene, aromatic alkynone | 80°C, toluene/dioxane | 15-84 | Atom-economical, functional group tolerant | Sometimes moderate yields |

| Biosynthetic Isolation | Myxobacterial culture broth | Extraction, chromatography | N/A | Natural product, biologically active | Limited quantity, complex mixture |

Research Discoveries and Insights

- The cycloaddition method expands the synthetic scope of 3-aroylindoles with high functional group tolerance, enabling access to a diverse set of this compound analogs.

- Direct 3-acylation offers a practical route to this compound and N-substituted derivatives, facilitating medicinal chemistry exploration.

- Biosynthetic studies of myxobacteria have identified this compound as a natural product with weak antimicrobial activity, encouraging synthetic analog development.

- Functionalization strategies including ring closures and rearrangements open pathways to complex indole-based pharmacophores with potential anticancer and antibiotic properties.

Chemical Reactions Analysis

Key Synthetic Approaches to Indothiazinone

The synthesis of this compound derivatives involves strategic cycloaddition and functionalization reactions. A notable method employs nitrosoarene-alkynone cycloadditions to construct the indole core. For example:

-

Reaction of nitrosobenzene derivatives with 3-aroylpropiolates generates N-hydroxyindole intermediates, which undergo redox steps to form this compound precursors .

-

Electron-deficient nitrosoarenes favor N-hydroxyindole formation, while electron-rich variants yield N–H indoles directly .

2.1. Michael Additions

This compound derivatives participate in Michael-type additions with electron-deficient alkynes:

-

Substrate : N-hydroxy-3-benzoyl-5-nitroindole reacts with methyl propiolate or 1-phenyl-prop-2-yn-1-one.

-

Conditions : Acetonitrile solvent with DABCO as a base.

-

Outcomes : Products 46 (85% yield) and 47 (80% yield) are formed, enabling diversification of the indole scaffold .

2.2. Oxidative Radical Cyclization

-

Reaction : Treatment with Mn(OAc)₃ and dimethyl malonate induces benzo[b]carbazole formation (67% yield) via oxidative radical coupling .

-

Mechanism : Free-radical intermediates facilitate six-membered ring formation, expanding the compound’s aromatic system.

2.3. Thermal Rearrangement

Heating 46 (a Michael adduct) in acetonitrile triggers a rearrangement to yield indole derivative 48 (41% yield), demonstrating structural flexibility under mild thermal conditions .

Scientific Research Applications

Scientific Research Applications

Antiplatelet Agent

- Mechanism of Action: Indothiazinone inhibits the interaction between platelet integrin αIIbβ3 and fibrinogen, which is essential for platelet aggregation . It also restricts thrombin- and adenosine diphosphate-dependent spreading of human platelets on a fibrinogen matrix .

- Molecular Dynamics Studies: Surface plasmon resonance and molecular dynamics studies suggest that this compound suppresses talin-induced activation of integrin αIIbβ3, possibly by inhibiting talin-integrin interaction .

- Potential for Drug Development: These results suggest that this compound can be used as a lead compound for developing antiplatelet drugs with a novel mode of action .

Antimicrobial Properties

- Source: this compound was discovered in cultures of a novel myxobacterial strain isolated from compost in Germany .

- Other metabolites: Further screening of the culture broth revealed six indole derivatives and a 1,4-naphthoquinone derivative .

- Antibacterial Activity: this compound derivatives have demonstrated antibiotic properties .

Anti-Invasive Agent

- Streptokinase Blockage: Linoleic and palmitoleic acids block streptokinase-mediated activation of plasminogen .

- GAS Infection Amelioration: Studies using a humanized plasminogen mouse model mimicking a local group A streptococcal (GAS) infection that becomes systemic demonstrate that these fatty acids can ameliorate invasive GAS infection .

- Clinical Drug Comparison: Linoleic and palmitoleic acids show superior inhibitory properties compared to clinically used drugs like tranexamic or ε-amino caproic acid, with 500–1000 fold lower IC50 values .

Potential Precursor to Anti-Cancer Drugs

- Indolocarbazoles: this compound has been tested as a potential precursor to [2,3-b]-indolocarbazole .

- Biological Activity: Indolocarbazoles are relevant compounds, with many showing biological activity and potential as anti-cancer drugs .

Additional Applications

- Bioactive compound research: Research on bioactive compounds from natural sources, including this compound, offers extensive application prospects .

- Other Indole Derivatives: Indole derivatives, in general, possess biological significance, including antifungal, antiprotozoal, and antiplatelet properties .

Mechanism of Action

The mechanism of action of indothiazinone involves its interaction with integrin αIIbβ3, a receptor crucial for platelet aggregation. By inhibiting the talin-induced activation of integrin αIIbβ3, this compound effectively prevents platelet aggregation. This mechanism is supported by surface plasmon resonance and molecular dynamics studies .

Comparison with Similar Compounds

Indothiazinone belongs to a class of indole-thiazole hybrids, which are structurally and functionally diverse. Below is a comparative analysis of this compound and its derivatives, focusing on structural modifications, physicochemical properties, and biological activities.

Key Structural Features :

- Derivatives : Substitutions at N1 include benzyl, methoxybenzyl, acetyl, and allyl groups, altering steric and electronic properties (Table 1) .

Physicochemical and Spectral Properties

Molecular Weight and Spectroscopic Data :

Spectral Trends :

- ¹H NMR: this compound exhibits characteristic signals at δ 9.16 (s, indole H1), δ 8.56 (d, thiazole H4), and δ 7.64 (d, thiazole H5) . N1-substituted derivatives show downfield shifts for indole H1 (e.g., δ 9.30–9.43 for benzoyl-substituted 10) due to electron-withdrawing effects .

- ¹³C NMR : The ketone carbonyl (C=O) resonates at δ 178–179 ppm across all derivatives .

Key Observations :

- Substituent Impact : Bulkier N1 substituents (e.g., 3,4-dimethoxybenzyl in 8c) reduce antimicrobial efficacy, likely due to impaired membrane penetration .

Yield and Reactivity Trends

Q & A

Q. How can researchers address low solubility of this compound derivatives in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.